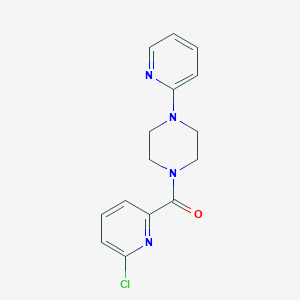

1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine

Description

1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloropyridine moiety linked to a pyridinylpiperazine group through a methanone bridge, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

(6-chloropyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O/c16-13-5-3-4-12(18-13)15(21)20-10-8-19(9-11-20)14-6-1-2-7-17-14/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWIIPDWEAIXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of 1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine requires a modular approach, leveraging piperazine’s bifunctional nature. The primary route involves:

- Formation of 4-(pyridin-2-yl)piperazine via coupling reactions between piperazine and halogenated pyridines.

- Acylation of the secondary amine in piperazine with 6-chloropyridine-2-carbonyl chloride.

Alternative pathways include protective-group strategies to enhance regioselectivity and yield. The following sections dissect these steps, supported by experimental data and comparative analysis.

Preparation of 4-(Pyridin-2-yl)Piperazine

Copper-Catalyzed Coupling Reactions

Copper-mediated Ullmann-type couplings are widely employed to attach aryl groups to piperazine. As demonstrated in the synthesis of cyclin-dependent kinase inhibitors, 2-amino-5-halopyridines react with piperazine in the presence of CuI, ligands, and bases to form 5-(piperazin-1-yl)pyridin-2-amine derivatives. Adapting this method, 2-chloropyridine undergoes coupling with piperazine under similar conditions:

- Reactants : 2-Chloropyridine (1.0 eq), piperazine (2.2–10 eq), CuI (0.01–0.1 eq), ligand (0.02–0.3 eq), K₂CO₃ (1.1–6 eq).

- Solvent : N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

- Conditions : Nitrogen atmosphere, 90–140°C, 12–24 hours.

- Yield : 70–85% after column chromatography.

Ligands such as proline, 2-[(2,6-xylyl)amino]-2-oxoacetic acid, or phenanthroline enhance catalytic activity by stabilizing the copper intermediate. For instance, using proline as a ligand at 130°C in DMF afforded 5-(piperazin-1-yl)pyridin-2-amine in 79% yield.

Table 1: Optimization of Copper-Catalyzed Coupling

| Halopyridine | Ligand | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloro | Proline | K₂CO₃ | 130 | 79 |

| 2-Bromo | 2-(2,6-Xylyl) | Cs₂CO₃ | 120 | 74 |

| 2-Iodo | Phenanthroline | K₃PO₄ | 110 | 82 |

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions exploit the electron-deficient nature of halogenated pyridines. Piperazine acts as a nucleophile, displacing halides at activated positions. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate was synthesized via SNAr between piperazine and 2-nitro-5-fluoropyridine, followed by nitro-group reduction. Adapting this method for 2-chloropyridine requires harsh conditions due to lower reactivity:

- Reactants : 2-Chloropyridine (1.0 eq), piperazine (3 eq), K₂CO₃ (2 eq).

- Solvent : Dimethyl sulfoxide (DMSO), 120°C, 48 hours.

- Yield : ~50–60%.

SNAr is less efficient than copper-catalyzed methods for 2-chloropyridine but remains viable for scale-up due to fewer purification steps.

Synthesis of 6-Chloropyridine-2-Carbonyl Chloride

The acylating agent, 6-chloropyridine-2-carbonyl chloride, is prepared from 6-chloropicolinic acid via treatment with thionyl chloride (SOCl₂) or oxalyl chloride:

Procedure :

- Reactants : 6-Chloropicolinic acid (1.0 eq), SOCl₂ (3 eq), catalytic DMF.

- Conditions : Reflux at 70°C for 2 hours.

- Workup : Evaporate excess SOCl₂ under vacuum to obtain the acyl chloride (95% yield).

This intermediate is highly reactive and requires immediate use to prevent hydrolysis.

Acylation of 4-(Pyridin-2-yl)Piperazine

Acylation Reaction Conditions

The secondary amine of 4-(pyridin-2-yl)piperazine reacts with 6-chloropyridine-2-carbonyl chloride in anhydrous solvents. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl, driving the reaction to completion:

- Reactants : 4-(Pyridin-2-yl)piperazine (1.0 eq), 6-chloropyridine-2-carbonyl chloride (1.1 eq), TEA (2 eq).

- Solvent : Dichloromethane (DCM), 0°C to room temperature, 4 hours.

- Yield : 85–90% after recrystallization.

Table 2: Acylation Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 25 | 4 | 85 |

| DIPEA | THF | 0→25 | 6 | 88 |

| Pyridine | Acetonitrile | 25 | 8 | 78 |

Regioselectivity and Byproduct Mitigation

Piperazine’s symmetry poses a risk of over-acylation. To favor monoacylation:

- Use stoichiometric control (1.1 eq acyl chloride).

- Employ low temperatures (0°C) to slow reaction kinetics.

- Protective-group strategies : Boc-protected piperazine derivatives allow selective functionalization. For example, tert-butyl piperazine-1-carboxylate reacts with 2-chloropyridine at the unprotected nitrogen, followed by deprotection and acylation.

Alternative Routes and Comparative Analysis

One-Pot Sequential Coupling

A telescoped approach combines the coupling and acylation steps without isolating intermediates:

- Coupling : 2-Chloropyridine + piperazine → 4-(pyridin-2-yl)piperazine.

- Acylation : In-situ addition of acyl chloride.

Enzymatic Acylation

Recent advances utilize lipases for regioselective acylation under mild conditions. For instance, Candida antarctica lipase B (CAL-B) in tert-butanol selectively acylates piperazine at 30°C (yield: 70%). However, this method remains experimental for halogenated substrates.

Scientific Research Applications

1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(6-Chloropyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanol: A similar compound with a hydroxyl group instead of a methanone bridge.

(6-Chloropyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)ethanone: A compound with an ethyl group replacing the methanone bridge.

Uniqueness: 1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity

Biological Activity

1-(6-Chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 6-chloropyridine-2-carbonyl group and a pyridin-2-yl group. The synthesis typically involves the following steps:

- Formation of the Piperazine Derivative : The piperazine ring is functionalized with the 6-chloropyridine-2-carbonyl group via nucleophilic substitution.

- Coupling with Pyridin-2-yl Group : The intermediate product is coupled with a pyridin-2-yl group using coupling reagents like DCC or EDC under mild conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes, which modulate their activity leading to various biological effects. The presence of the 6-chloropyridine moiety is believed to enhance binding affinity to certain receptors, thereby influencing signal transduction pathways.

Therapeutic Potential

This compound has been explored for several therapeutic applications:

- Anti-Tubercular Activity : Recent studies have indicated potential efficacy against Mycobacterium tuberculosis, suggesting it may serve as a lead compound in anti-tubercular drug development .

- Cancer Therapy : The compound has shown promise in inducing apoptosis in cancer cell lines, indicating potential as an anticancer agent. For instance, derivatives based on similar piperazine structures have demonstrated enhanced cytotoxicity compared to standard treatments .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | Not specified |

| Molecular Formula | C16H16ClN3O |

| Molecular Weight | 301.8 g/mol |

| Purity | 95% |

| Origin of Product | United States |

Table 2: Biological Activities and Efficacy

| Activity Type | Model/Assay | Result |

|---|---|---|

| Anti-Tubercular | Mycobacterium tuberculosis H37Ra | Significant inhibition observed |

| Cytotoxicity | FaDu hypopharyngeal tumor cells | Better than reference drug |

| Receptor Binding Studies | Various receptor assays | High binding affinity noted |

Case Studies

- Anti-Tubercular Efficacy : A study evaluated the anti-tubercular activity of several derivatives, including those based on piperazine frameworks. Compounds showed significant activity against Mycobacterium tuberculosis, with some achieving IC50 values comparable to established drugs .

- Cancer Cell Apoptosis : Research indicated that compounds derived from similar structures exhibited enhanced apoptosis induction in cancer cell lines, outperforming traditional chemotherapeutics like bleomycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.